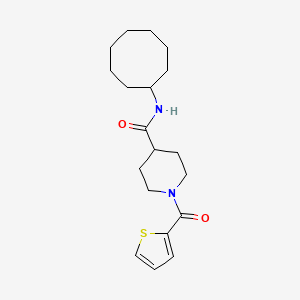
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
説明
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.
作用機序
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The mu-opioid receptor is activated by endogenous opioid peptides, such as endorphins and enkephalins, as well as exogenous opioid drugs, such as morphine and fentanyl. This compound binds to the mu-opioid receptor and blocks the activation of the receptor by opioid ligands.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the release of dopamine in the nucleus accumbens, which is a key brain region involved in the reward pathway. This suggests that this compound may have potential therapeutic applications in addiction treatment. This compound has also been shown to inhibit the development of opioid tolerance, which is a common problem associated with long-term opioid use.
実験室実験の利点と制限
One of the main advantages of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its high selectivity for the mu-opioid receptor. This allows researchers to investigate the specific role of the mu-opioid receptor in pain and addiction without interference from other opioid receptors. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in long-term studies.
将来の方向性
There are a number of future directions for research on N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the potential use of this compound in combination with other drugs for pain management and addiction treatment. Another area of interest is the development of longer-acting this compound analogs that can be used in long-term studies. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in other areas, such as depression and anxiety disorders.
Conclusion:
In conclusion, this compound is a selective antagonist of the mu-opioid receptor that has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has a number of biochemical and physiological effects, including the inhibition of dopamine release and the prevention of opioid tolerance. While there are some limitations to the use of this compound in lab experiments, it remains a valuable tool for investigating the role of the mu-opioid receptor in pain and addiction. Further research is needed to fully understand the potential therapeutic applications of this compound and its analogs.
科学的研究の応用
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to be highly selective for the mu-opioid receptor, which is the primary target for opioid analgesics. This compound has been used in a variety of in vitro and in vivo studies to investigate the role of the mu-opioid receptor in pain and addiction.
特性
IUPAC Name |
N-cyclooctyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-18(20-16-7-4-2-1-3-5-8-16)15-10-12-21(13-11-15)19(23)17-9-6-14-24-17/h6,9,14-16H,1-5,7-8,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFHLYHJYYAEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[3-(methoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4732569.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4732576.png)
![2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4732578.png)
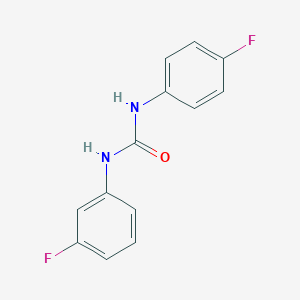
![2-(allylthio)-3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4732591.png)
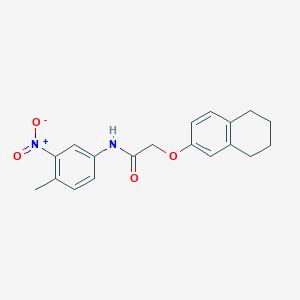
![1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4732595.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4732605.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)
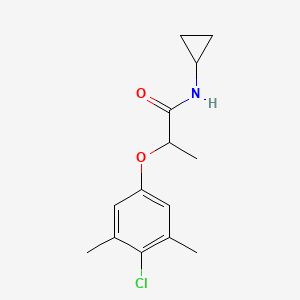
![8-chloro-7-hydroxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4732650.png)
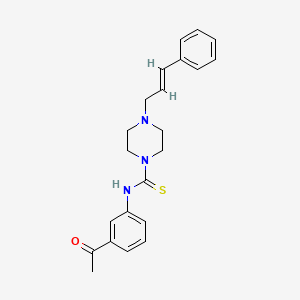
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4732658.png)
